4-[(4-Fluorophenyl)methyl]oxan-4-ol
Description
4-[(4-Fluorophenyl)methyl]oxan-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 4-fluorobenzyl substituent. This compound is of interest due to its structural versatility, which allows for modifications that can alter its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNMEKPCNNVOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)methyl]oxan-4-ol typically involves the reaction of 4-fluorobenzyl chloride with tetrahydro-2H-pyran-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-[(4-Fluorophenyl)methyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the oxan-4-ol structure can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]oxan-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with aromatic residues in proteins, while the oxan-4-ol structure can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Substitutions
Hydroxyl vs. Amine Derivatives
- This substitution enhances solubility in polar solvents and may improve bioavailability in pharmacological contexts .
- 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride (CAS: 1803591-23-2) further modifies the amine to a hydrochloride salt, improving crystallinity and stability for storage .
Fluorophenyl vs. Trifluoromethoxyphenyl Derivatives
- 4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol (CAS: 2254574-16-6) substitutes the fluorophenyl group with a trifluoromethoxyphenyl moiety. The trifluoromethoxy group is more electron-withdrawing, which may reduce nucleophilicity at the oxane ring while increasing lipophilicity and metabolic stability .
Aminoalkyl Substitutions
- 4-[(Dimethylamino)methyl]oxan-4-ol (CAS: 84186-10-7) introduces a dimethylaminomethyl group, imparting significant basicity. This modification could enable pH-dependent solubility and applications in catalysis or drug delivery .
Structural Isomerism and Positional Effects
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 4-[(4-Fluorophenyl)methyl]oxan-4-ol | C₁₂H₁₅FO₂ | 224.25 | Hydroxyl, fluorophenyl | High polarity, hydrogen bonding capacity |
| 4-[(4-Fluorophenyl)methyl]oxan-4-amine | C₁₂H₁₆FNO | 209.26 | Amine, fluorophenyl | Enhanced solubility in acidic media |
| 4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol | C₁₂H₁₃F₃O₃ | 262.23 | Hydroxyl, trifluoromethoxy | High lipophilicity, metabolic resistance |
| 4-[(2-Fluorophenyl)methyl]oxan-4-amine | C₁₂H₁₆FNO | 209.26 | Amine, ortho-fluorophenyl | Reduced crystallinity, steric hindrance |
Biological Activity
4-[(4-Fluorophenyl)methyl]oxan-4-ol, also known as a fluorinated oxan derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is defined by the presence of a fluorophenyl group attached to an oxan ring. This configuration may enhance the compound's lipophilicity and stability, potentially impacting its pharmacokinetic properties.
Structural Formula
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that it may exhibit effects on neurotransmitter systems and cellular signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : Potential interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Demonstrates the ability to scavenge free radicals.
- Anti-inflammatory Effects : Reduces markers of inflammation in vitro.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus.
Case Study 2: Antioxidant Activity
In a randomized trial assessing the antioxidant capacity of various compounds, this compound demonstrated a notable reduction in oxidative stress markers in human cell lines, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Notable findings include:
- Cellular Signaling : The compound appears to modulate NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, warranting further investigation into its use in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
